molecular formula C10H6F3NO2 B1611743 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid CAS No. 948579-72-4

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid

Cat. No.: B1611743
CAS No.: 948579-72-4
M. Wt: 229.15 g/mol
InChI Key: KZSFTBYSLQGMRD-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid (CAS Number: 948579-72-4) is a high-purity fluorinated indole derivative with a molecular formula of C 10 H 6 F 3 NO 2 and a molecular weight of 229.16 g/mol [ ][ ][ ]. This compound is characterized by the simultaneous presence of an indole ring system, a carboxylic acid functional group, and a trifluoromethyl group, making it a valuable intermediate in medicinal chemistry and drug discovery research. The trifluoromethyl group is a prominent structural motif in modern agrochemicals and pharmaceuticals due to its ability to significantly influence the electronic properties, metabolic stability, and lipophilicity of lead compounds [ ]. Indole-3-carboxylic acid derivatives serve as key building blocks for the synthesis of more complex molecules. As such, this compound is of particular interest for researchers developing new active molecules, especially in the field of antimalarial research where trifluoromethyl-substituted heterocycles have shown promise as potential prototypes [ ]. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)5-1-2-8-6(3-5)7(4-14-8)9(15)16/h1-4,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSFTBYSLQGMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591897
Record name 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948579-72-4
Record name 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fischer Indole Synthesis with Pre-Functionalized Intermediates

This method leverages the classic Fischer indole synthesis, using a trifluoromethyl-containing phenylhydrazine precursor.

  • Procedure :
  • Optimization :
    • Catalytic ZnCl₂ improves cyclization efficiency (yield: ~65–72%).
    • Microwave-assisted heating reduces reaction time from 24 h to 2 h.

Directed C-H Trifluoromethylation

A late-stage trifluoromethylation strategy modifies pre-formed indole-3-carboxylic acid derivatives.

Step Reagents/Conditions Yield (%)
Bromination (5-Br) NBS, DMF, 0°C → rt 85
Trifluoromethylation CuI, 1,10-phen, CF₃ reagent 62
Hydrolysis LiOH, THF/H₂O, 50°C 93

Palladium-Catalyzed Cross-Coupling

This route utilizes cross-coupling to install the -CF₃ group post-indole formation.

  • Procedure :
  • Challenges :
    • Requires anhydrous conditions and specialized ligands (Xantphos).
    • Moderate yields (50–60%) due to competing side reactions.

N-Substitution and Functional Group Interconversion

Adapted from Ullmann-type amination protocols, this method focuses on N-protected intermediates.

Comparative Analysis of Methods

Method Advantages Limitations Typical Yield (%)
Fischer Indole Single-step cyclization Limited substrate availability 60–70
C-H Trifluoromethylation Late-stage functionalization Requires halogenated precursors 50–65
Palladium Cross-Coupling High regioselectivity Costly catalysts, harsh conditions 50–60
Ullmann-Type Amination Mild conditions, air-stable Multi-step protection/deprotection 70–80

Critical Challenges and Solutions

  • Regioselectivity :
    • Use of directing groups (e.g., -COOH) enhances -CF₃ installation at the 5-position.
  • Acid Sensitivity :
    • Protect the carboxylic acid as a methyl ester during trifluoromethylation to prevent decarboxylation.
  • Scale-Up Feasibility :
    • Microwave-assisted Fischer indole synthesis reduces energy input and improves reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

1.1. Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of indole derivatives, including 5-(trifluoromethyl)-1H-indole-3-carboxylic acid. Research indicates that compounds with indole scaffolds exhibit significant neuroprotective effects against oxidative stress and neurodegenerative disorders. For instance, derivatives of indole-3-propionic acid have shown protective effects in models of Alzheimer's disease by preventing reactive oxygen species (ROS) damage and promoting neuronal survival .

CompoundActivityModel
This compoundNeuroprotectionSH-SY5Y cells
Indole-3-propionic acidNeuroprotectionAβ-mediated damage model
5-Methoxy-indole carboxylic acidMAO-B inhibitionNeurodegenerative models

1.2. Cannabinoid Receptor Modulation

The trifluoromethyl group in this compound has been explored as a bioisosteric replacement in the design of ligands targeting the cannabinoid receptor CB1. Studies have demonstrated that CF3-containing compounds exhibit enhanced potency and metabolic stability compared to their nitro analogs, making them promising candidates for pain management therapies .

2.1. Herbicidal Activity

Indole derivatives, including this compound, have been investigated for their herbicidal properties as auxin receptor antagonists. These compounds mimic natural plant hormones, promoting selective weed control while minimizing damage to crops .

CompoundHerbicidal ActivityTarget
This compound60-97% inhibitionDicotyledonous plants
Auxin mimicsVariable efficacyVarious weeds

3.1. Synthesis of Functional Materials

The synthesis of this compound has been optimized for use in creating advanced materials, particularly in organic electronics and photonic devices. The unique electronic properties imparted by the trifluoromethyl group enhance the performance characteristics of these materials .

4.1. Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of various indole derivatives found that this compound significantly reduced cell death in SH-SY5Y cells exposed to oxidative stressors. The compound's mechanism was linked to its ability to inhibit MAO-B activity, thus reducing neurotoxic accumulation .

4.2. Case Study: Herbicide Development

In agricultural research, a series of indole derivatives were synthesized and tested for herbicidal activity against common weeds. The results indicated that those containing the trifluoromethyl group exhibited superior inhibition rates, supporting their potential use as environmentally friendly herbicides .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indole-carboxylic acids are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Properties/Applications
5-(Trifluoromethyl)-1H-indole-3-carboxylic acid -CF₃ (5), -COOH (3) C₁₀H₆F₃NO₂ 241.16 Not reported High lipophilicity; drug intermediates
5-Chloro-1H-indole-3-carboxylic acid -Cl (5), -COOH (3) C₉H₆ClNO₂ 195.60 Not reported Plant auxins; crystal structure resolved
5-Fluoro-1H-indole-3-carboxylic acid -F (5), -COOH (3) C₉H₆FNO₂ 179.15 Not reported Antitumor activity; crystallized in methanol
5-Methoxy-1H-indole-3-carboxylic acid -OCH₃ (5), -COOH (3) C₁₀H₉NO₃ 191.18 Not reported Structural similarity (97% to parent)
Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate -Cl (5), -CF₃ (3), ester (2) C₁₂H₉ClF₃NO₂ 291.65 165–166 Irritant; ester derivative for synthesis

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The -CF₃ group (strong EWG) increases acidity and stability compared to -Cl or -F. This enhances binding to hydrophobic pockets in proteins, as seen in antitumor triazole-carboxylic acids .
  • Positional Effects : Substituents at the 5-position (e.g., -CF₃, -Cl) are common in bioactive molecules, while 3-carboxylic acids facilitate hydrogen bonding in target interactions .
  • Functional Group Modifications : Ester derivatives (e.g., ethyl carboxylates) are often used as prodrugs to improve bioavailability .
Antitumor Potential:
  • Trifluoromethyl-Containing Analogs: Compounds like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibit selective inhibition of c-Met kinase (GP = 68.09% against NCI-H522 lung cancer cells) .
  • Fluoro- and Chloro-Substituted Indoles : 5-Fluoro-1H-indole-3-carboxylic acid derivatives have shown activity against tumor cell lines, with growth inhibition values (GP) up to 70% .

Biological Activity

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of compounds, making it a valuable functional group in drug design. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H6F3NO2
  • Molecular Weight : 233.16 g/mol

This compound features an indole ring system, which is known for its role in various biological activities, combined with a carboxylic acid functional group and a trifluoromethyl substituent that enhances lipophilicity and binding interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group increases the binding affinity to target proteins by enhancing hydrophobic interactions. This compound has shown promise in various biological assays, particularly in the context of antiviral activities and enzyme inhibition.

Antiviral Activity

Recent studies have indicated that derivatives of indole-3-carboxylic acids exhibit significant antiviral properties, particularly against HIV-1 integrase. The introduction of the trifluoromethyl group has been associated with enhanced activity against this target. For example, structural optimizations have led to compounds with IC50 values as low as 0.13 μM, indicating potent inhibition of integrase strand transfer .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes involved in disease processes. In particular, it has shown inhibitory effects on HIV-1 integrase by disrupting the interaction between integrase and LEDGF/p75, a cellular cofactor essential for viral integration .

Study on HIV-1 Integrase Inhibition

In a study focusing on indole derivatives, this compound was evaluated alongside other compounds for its ability to inhibit HIV-1 integrase. The results demonstrated that modifications at the C2 and C3 positions significantly increased inhibitory potency compared to the parent compound .

CompoundIC50 (μM)Mechanism
Parent Compound>100Baseline
Optimized Derivative0.13Integrase Strand Transfer Inhibition
Another Derivative0.85LEDGF/p75 Interaction Disruption

Cytotoxicity Assays

Cytotoxicity assays conducted on various derivatives indicated that many compounds exhibited low toxicity profiles with CC50 values greater than 100 μM, suggesting a favorable therapeutic index for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(trifluoromethyl)-1H-indole-3-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives and trifluoromethyl-containing reagents. Refluxing in acetic acid with sodium acetate as a catalyst (3–5 hours) is a common approach . To improve yields, optimize stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives), monitor reaction progress via TLC, and employ purification techniques like recrystallization or column chromatography using polar aprotic solvents.

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to verify substituent positions and trifluoromethyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C10_{10}H6_6F3_3NO2_2, MW 229.16) .
  • HPLC : Assess purity (>98%) using reverse-phase columns with UV detection at 254 nm .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

  • Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon). Refer to Safety Data Sheets (SDS) for hazard information (e.g., skin/eye irritation risks). Use PPE (gloves, lab coat) and work in a fume hood. Dispose of waste via certified chemical disposal services .

Q. How can solubility and stability be evaluated for in vitro assays?

  • Methodological Answer : Determine solubility in DMSO (common stock solvent) via gravimetric analysis. Assess stability in buffer solutions (e.g., PBS, pH 7.4) using UV-Vis spectroscopy over 24–72 hours. For low solubility, consider sonication or co-solvents (e.g., PEG-400) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays). Control for off-target effects via siRNA knockdown or competitive binding studies. Analyze physicochemical properties (e.g., LogP = 1.63, PSA = 90.39 Ų) to assess membrane permeability discrepancies .

Q. How can X-ray crystallography be applied to determine the conformational stability of this compound?

  • Methodological Answer : Grow single crystals via vapor diffusion using ethanol/water mixtures. Collect diffraction data (e.g., Cu-Kα radiation, 293 K) and refine structures using SHELXL. Validate hydrogen bonding and π-stacking interactions (e.g., indole ring planarity) with software like Mercury .

Q. What computational methods are suitable for studying the electronic effects of the trifluoromethyl group on reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) to map electrostatic potential surfaces. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental 19F^{19}F NMR chemical shifts .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound in drug discovery?

  • Methodological Answer : Synthesize analogs with modifications at the indole 2- or 5-positions (e.g., halogenation, alkylation). Test in target-specific assays (e.g., kinase inhibition). Use multivariate statistical analysis (e.g., PCA) to correlate substituent effects (e.g., electron-withdrawing CF3_3) with activity .

Q. What experimental approaches are recommended for investigating metabolic stability in preclinical models?

  • Methodological Answer : Conduct microsomal stability assays (e.g., human liver microsomes) with LC-MS/MS quantification. Identify metabolites via fragmentation patterns. Compare half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) values across species .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Trifluoromethyl)-1H-indole-3-carboxylic acid
Reactant of Route 2
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5-(Trifluoromethyl)-1H-indole-3-carboxylic acid

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